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Compound of Interest

Compound Name: 8-Bromochroman-6-amine

Cat. No.: B14790063

Get Quote

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Applications: Scaffold synthesis for anti-tubercular agents, kinase inhibitors, and advanced

benzopyran-based therapeutics.

Introduction & Strategic Overview
The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged structural motif in

medicinal chemistry. Specifically, 8-bromochroman-6-amine serves as a highly versatile

building block. The C6-amine provides a handle for urea or amide couplings, while the C8-

bromide allows for late-stage diversification via palladium-catalyzed cross-coupling reactions

(e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Recently, derivatives of this exact

scaffold have demonstrated potent in vitro anti-tubercular activity against Mycobacterium

tuberculosis by targeting the PKS13 protein [1].

Retrosynthetic Logic & Causality
Synthesizing 8-bromochroman-6-amine via direct electrophilic bromination of chroman-6-

amine is chemically unviable, as the strongly activating C6-amine directs bromination to the

ortho positions (C5 and C7), failing to yield the C8-bromo isomer.
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To achieve absolute regiocontrol, this protocol employs a bottom-up construction of the

chroman ring [2]. We begin with commercially available 2-bromo-4-nitrophenol. The strategy

utilizes a highly predictable Claisen rearrangement to install the C-C bond, followed by a

chemoselective hydroboration-oxidation and a Mitsunobu cyclization to close the pyran ring [3].

Finally, a chemoselective reduction of the nitro group yields the target amine without

compromising the aryl bromide.

Safety & Reagent Considerations
9-BBN (9-Borabicyclo[3.3.1]nonane): Pyrophoric in its neat form; use commercially available

solutions (e.g., 0.5 M in THF) under inert argon or nitrogen atmospheres.

DIAD (Diisopropyl azodicarboxylate): Thermally unstable and potentially explosive if heated

neat. Store at 2–8 °C and use in dilute solutions.

Nitroaromatics: Intermediates containing nitro groups can be energetic. Avoid exposing them

to extreme heat or strong friction.

Step-by-Step Experimental Protocols
Step 1: O-Allylation of 2-Bromo-4-nitrophenol
Objective: Chemoselective etherification of the phenolic hydroxyl group.

Setup: In an oven-dried 500 mL round-bottom flask, dissolve 2-bromo-4-nitrophenol (50.0

mmol) in anhydrous acetone (200 mL).

Reaction: Add anhydrous potassium carbonate (

, 75.0 mmol) followed by allyl bromide (60.0 mmol).

Conditions: Reflux the suspension under nitrogen for 4 hours. Monitor completion via TLC

(Hexanes/EtOAc 4:1).

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in

vacuo. Partition the residue between EtOAc and water. Wash the organic layer with 1M

NaOH to remove unreacted phenol, then with brine. Dry over

and concentrate to yield 1-(allyloxy)-2-bromo-4-nitrobenzene.
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Step 2: Claisen Rearrangement
Objective: Regiospecific migration of the allyl group to the available ortho position (C6).

Setup: Dissolve the crude 1-(allyloxy)-2-bromo-4-nitrobenzene (45 mmol) in N,N-

diethylaniline (50 mL).

Reaction: Heat the solution to 200 °C under a reflux condenser and nitrogen atmosphere for

6 hours.

Expert Insight: Direct ortho-alkylation of phenols is notoriously poor-yielding. The [3,3]-

sigmatropic Claisen rearrangement perfectly controls regiochemistry, driving the allyl

group exclusively to the sterically accessible C6 position.

Workup: Cool the mixture to room temperature. Dilute with EtOAc (200 mL) and wash

sequentially with 2M HCl (3 x 100 mL) to remove the N,N-diethylaniline. Dry the organic

layer and purify via flash chromatography to yield 2-allyl-6-bromo-4-nitrophenol.

Step 3: Chemoselective Hydroboration-Oxidation
Objective: Anti-Markovnikov hydration of the terminal alkene to a primary alcohol.

Setup: Dissolve 2-allyl-6-bromo-4-nitrophenol (35 mmol) in anhydrous THF (100 mL) under

argon. Cool to 0 °C.

Reaction: Dropwise add a 0.5 M solution of 9-BBN in THF (80 mmol, 160 mL). Stir at room

temperature for 12 hours.

Expert Insight: Standard

can inadvertently reduce nitroarenes. 9-BBN is highly chemoselective for alkenes, leaving
the nitro group completely intact.

Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (40 mL) followed by 30%

(40 mL) dropwise. Stir for 2 hours.

Workup: Extract with EtOAc, wash with saturated
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to quench excess peroxide, dry, and concentrate to yield 2-(3-hydroxypropyl)-6-bromo-4-
nitrophenol.

Step 4: Mitsunobu Cyclization
Objective: Intramolecular etherification to form the chroman ring.

Setup: Dissolve the diol intermediate (25 mmol) and triphenylphosphine (

, 30 mmol) in anhydrous THF (150 mL). Cool to 0 °C.

Reaction: Add DIAD (30 mmol) dropwise over 15 minutes. Allow the reaction to warm to

room temperature and stir for 3 hours.

Expert Insight: The Mitsunobu reaction provides a mild, highly efficient method for

intramolecular etherification, avoiding strongly acidic conditions that could lead to

polymerization of the electron-deficient nitroaromatic ring.

Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate

triphenylphosphine oxide (

). Filter and purify the filtrate via silica gel chromatography to isolate 8-bromo-6-
nitrochroman.

Step 5: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to the target primary amine without debromination.

Setup: Dissolve 8-bromo-6-nitrochroman (20 mmol) in absolute ethanol (100 mL).

Reaction: Add Tin(II) chloride dihydrate (

, 100 mmol). Reflux the mixture for 4 hours.

Expert Insight: Catalytic hydrogenation (e.g.,

with Pd/C) is strictly avoided in this final step to prevent undesired hydrodebromination of
the aryl bromide.

ensures perfect chemoselectivity for the nitro group.
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Workup: Cool the mixture and pour it into crushed ice. Neutralize carefully with saturated

until pH 8 (a white precipitate of tin salts will form). Extract thoroughly with EtOAc (3 x 100
mL), wash with brine, dry over

, and concentrate. Recrystallize from hexanes/EtOAc to yield pure 8-bromochroman-6-
amine.

Quantitative Data & Yield Summary
The following table summarizes the typical yields and purity profiles expected when executing

this protocol at a 50-mmol starting scale.

Step
Transformat
ion

Key
Reagents

Reaction
Time

Typical
Yield (%)

Purity
(HPLC)

1 O-Allylation Allyl bromide, 4 h 92% >98%

2

Claisen

Rearrangeme

nt

N,N-

Diethylaniline

, 200 °C

6 h 85% 95%

3
Hydroboratio

n-Oxidation

9-BBN; then

/NaOH
12 h 78% 94%

4
Mitsunobu

Cyclization
DIAD, 3 h 82% 96%

5
Nitro

Reduction
4 h 88% >99%

Overall
Total

Synthesis
- ~29 h ~44% >99%

Mechanistic Workflow Visualization
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2-Bromo-4-nitrophenol
(Starting Material)

1-(Allyloxy)-2-bromo-4-nitrobenzene
(Intermediate 1)

 Allyl bromide, K2CO3
Acetone, Reflux

2-Allyl-6-bromo-4-nitrophenol
(Intermediate 2)

 Claisen Rearrangement
N,N-Diethylaniline, 200 °C

2-(3-Hydroxypropyl)-6-bromo-4-nitrophenol
(Intermediate 3)

 1. 9-BBN, THF, 0 °C to RT
2. H2O2, NaOH

8-Bromo-6-nitrochroman
(Intermediate 4)

 DIAD, PPh3
THF, 0 °C to RT

8-Bromochroman-6-amine
(Target Product)

 SnCl2·2H2O
EtOH, Reflux
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Synthesis workflow for 8-bromochroman-6-amine highlighting key intermediates and

reagents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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